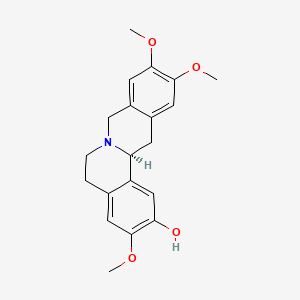
Govanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Govanine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Govanine can be synthesized through several methods, including the reaction of amines with activated guanidine precursors. One common method involves the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of ammonium salts with urea. This method is favored due to its efficiency and cost-effectiveness. The resulting guanidine salts, such as nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids that can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Govanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions involving this compound typically yield amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamides, thiourea derivatives, and various catalysts such as scandium (III) triflate and ytterbium triflate . These reactions often occur under mild conditions, making them suitable for a wide range of substrates.
Major Products
The major products formed from the reactions of this compound include guanidine derivatives, which have applications in various fields such as medicine and industry .
Aplicaciones Científicas De Investigación
Govanine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent and catalyst in various chemical reactions.
Medicine: This compound derivatives are explored for their potential as antibacterial agents and biocides.
Industry: This compound is used in the production of smart materials and as a component in molecular glues.
Mecanismo De Acción
The mechanism of action of Govanine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as a nucleophile, participating in addition reactions with unsaturated compounds. Its ability to form stable guanidinium cations upon protonation allows it to interact with various biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Govanine include guanidine, thiourea, and cyanamide. These compounds share some structural similarities and reactivity patterns with this compound.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike guanidine, which is highly basic, this compound exhibits a balanced reactivity that makes it suitable for a broader range of applications. Additionally, its ability to form stable complexes with various substrates enhances its utility in both research and industrial settings .
Propiedades
Número CAS |
59444-66-5 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
Clave InChI |
YCBKBUUDECGKKX-INIZCTEOSA-N |
SMILES isomérico |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
SMILES canónico |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)



![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
